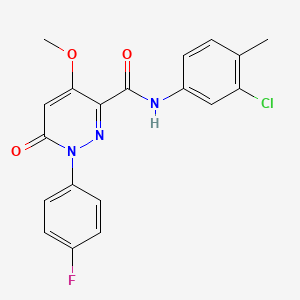

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N-(3-Chloro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-based compound featuring a dihydropyridazine core substituted with a 4-methoxy group, a 6-oxo moiety, and two aryl carboxamide groups. Its structure includes a 3-chloro-4-methylphenyl ring at the carboxamide position and a 4-fluorophenyl group at the N1 position. This compound is hypothesized to belong to a class of proteasome inhibitors, as evidenced by structural analogs synthesized for targeting Trypanosoma cruzi proteasomes . The chloro and methyl groups on the phenyl ring may enhance steric and electronic interactions with biological targets, while the 4-fluorophenyl group likely contributes to binding affinity and metabolic stability.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFN3O3/c1-11-3-6-13(9-15(11)20)22-19(26)18-16(27-2)10-17(25)24(23-18)14-7-4-12(21)5-8-14/h3-10H,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZJAKFXFYOOHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyridazine ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Introduction of substituents: The chloro, methyl, fluoro, and methoxy groups can be introduced through electrophilic aromatic substitution reactions using corresponding halogenated reagents.

Carboxamide formation: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine or ammonia under suitable conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups or replace existing ones. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results suggest that N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide may be more effective than standard chemotherapeutic agents in certain contexts .

Antimicrobial and Antiviral Properties

This compound has also been studied for its antimicrobial and antiviral activities:

Antimicrobial Activity

In vitro studies have shown that the compound exhibits antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings indicate its potential use in developing new antimicrobial agents .

Antiviral Activity

The compound has shown effectiveness against certain viral infections by inhibiting viral replication. Studies suggest it interferes with viral enzymes or host cell receptors, making it a candidate for further antiviral research .

Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on different cancer cell lines, revealing significant antiproliferative effects compared to standard treatments.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, a comparative analysis was conducted with structurally similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |

| Perampanel | Anticonvulsant | Action on glutamate receptors |

| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-

Biological Activity

N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS No. 6442-85-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridazine ring substituted with various functional groups, including chloro, fluoro, methoxy, and methylphenyl moieties. Its molecular formula is with a molecular weight of approximately 462.92 g/mol. The presence of these substituents is believed to influence its biological interactions significantly.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Anticancer Activity : Many derivatives of pyridazine have shown promise as anticancer agents by inhibiting specific kinases involved in tumor growth.

- Antimicrobial Properties : The structural features may provide the compound with the ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory diseases.

Anticancer Activity

A study highlighted the effectiveness of pyridazine derivatives in inhibiting cancer cell proliferation. For instance, a related compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration . This suggests that this compound may exhibit similar anticancer properties.

Antimicrobial Effects

Another research effort evaluated the antimicrobial efficacy of various pyridazine derivatives against common pathogens. The results indicated significant inhibitory effects on bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the clinical viability of this compound. Preliminary studies have indicated favorable absorption and distribution characteristics in animal models. However, comprehensive toxicological assessments are necessary to establish safety profiles before clinical trials can commence.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Research Findings and Gaps

- Activity Data: While direct activity data for the target compound is absent, analogs like Compound 20 and 9 demonstrated in vitro efficacy against T. cruzi proteasomes, with IC50 values in the nanomolar range .

- Metabolic Stability: Fluorine and methoxy groups in the target compound likely improve metabolic stability over non-halogenated analogs, as seen in related pyridazinones .

- Unresolved Questions : The impact of the 3-chloro-4-methylphenyl group on off-target interactions and toxicity remains unstudied. Comparative in vivo pharmacokinetic studies are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.